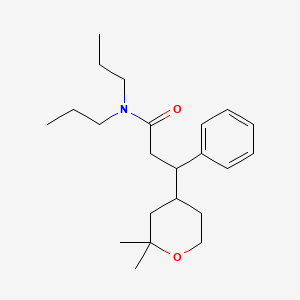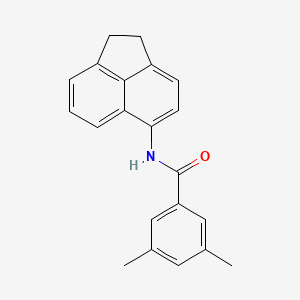![molecular formula C23H31N3O2 B4130389 4-methoxy-2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B4130389.png)
4-methoxy-2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol
Descripción general
Descripción
4-methoxy-2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol is a chemical compound that belongs to the class of phenols and is commonly known as MPMP. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In
Mecanismo De Acción
The exact mechanism of action of 4-methoxy-2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. MPMP has been shown to act as a partial agonist at the serotonin 5-HT1A receptor, which is believed to contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
4-methoxy-2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood, emotion, and cognition. Furthermore, MPMP has been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This suggests that MPMP may have potential as a therapeutic agent for the treatment of stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-methoxy-2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol is its high potency and selectivity for the serotonin 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of MPMP is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-methoxy-2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research is the investigation of the potential therapeutic applications of MPMP in the treatment of mental disorders such as schizophrenia, depression, and anxiety. Furthermore, future studies could explore the effects of MPMP on other neurotransmitter systems in the brain and its potential as a tool for studying the role of these systems in various physiological and pathological processes.
Conclusion:
In conclusion, 4-methoxy-2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol is a promising chemical compound with potential applications in medicinal chemistry, drug discovery, and neuroscience. Its high potency and selectivity for the serotonin 5-HT1A receptor make it a useful tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand the mechanism of action of MPMP and its potential therapeutic applications in the treatment of mental disorders.
Aplicaciones Científicas De Investigación
4-methoxy-2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol has been extensively studied for its potential application in medicinal chemistry. It has been shown to possess potent antipsychotic and antidepressant properties, making it a promising candidate for the treatment of mental disorders such as schizophrenia and depression. Furthermore, MPMP has been found to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. This makes MPMP a potential therapeutic agent for the treatment of anxiety disorders.
Propiedades
IUPAC Name |
4-methoxy-2-[[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-28-22-9-10-23(27)19(16-22)17-24-11-5-8-21(18-24)26-14-12-25(13-15-26)20-6-3-2-4-7-20/h2-4,6-7,9-10,16,21,27H,5,8,11-15,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOHFCSWTHJYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![diethyl 5-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4130313.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4130317.png)

![17-bicyclo[2.2.1]hept-2-yl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4130330.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4130337.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide](/img/structure/B4130339.png)
![methyl 2-[({2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4130347.png)
![2-methoxy-6-(4-methylphenyl)-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4130356.png)
![N~2~-benzyl-N~1~-[4-(diethylamino)phenyl]-alpha-asparagine](/img/structure/B4130381.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4130394.png)
![methyl 2-[({[1-(2,5-dimethylphenyl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4130406.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4130427.png)